3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]isothiazole core, which is known for its diverse biological activities, and an ethoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide typically involves multiple steps:
Formation of the Benzo[d]isothiazole Core: This step often starts with the cyclization of ortho-aminothiophenol derivatives with suitable reagents to form the benzo[d]isothiazole ring.
Oxidation: The benzo[d]isothiazole core is then oxidized to introduce the 1,1-dioxido and 3-oxo functionalities. Common oxidizing agents include hydrogen peroxide or peracids.
Amidation: The final step involves the coupling of the oxidized benzo[d]isothiazole with 2-ethoxyphenylpropanoic acid or its derivatives under amidation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially altering its biological activity or stability.
Reduction: Reduction reactions can target the oxo or dioxido groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials or catalysts.
Biology
Biologically, compounds with benzo[d]isothiazole cores have shown antimicrobial, antifungal, and anticancer activities. This specific compound could be investigated for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide exerts its effects would depend on its specific interactions with molecular targets. Typically, compounds with similar structures can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide: Lacks the ethoxy group, which might affect its solubility and reactivity.
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties and biological activity.
Uniqueness
The presence of the ethoxyphenyl group in 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide can influence its lipophilicity, making it more suitable for certain applications compared to its analogs. This structural feature might enhance its ability to penetrate biological membranes or interact with hydrophobic pockets in proteins.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-2-25-15-9-5-4-8-14(15)19-17(21)11-12-20-18(22)13-7-3-6-10-16(13)26(20,23)24/h3-10H,2,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLMARHKTAXGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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